An In-depth Technical Guide to 2,4'-Diaminobenzophenone: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-depth Technical Guide to 2,4'-Diaminobenzophenone: Properties, Synthesis, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2,4'-Diaminobenzophenone, a key chemical intermediate with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its chemical properties, synthesis, and notable applications.
Core Identification and Chemical Profile
Chemical Name: (2-aminophenyl)(4-aminophenyl)methanone CAS Number: 14963-42-9[1] Molecular Formula: C₁₃H₁₂N₂O[1] Molecular Weight: 212.25 g/mol [1]
Structural Representation:
Figure 1: Chemical structure of 2,4'-Diaminobenzophenone.
Physicochemical Properties:
A summary of the known and predicted physicochemical properties of 2,4'-Diaminobenzophenone is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Source |
| Melting Point | 129-130 °C | [1] |
| Boiling Point (Predicted) | 464.7 ± 30.0 °C | [2] |
| Density (Predicted) | 1.233 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.26 ± 0.10 | [2] |
Synthesis and Purification
A common strategy involves the Friedel-Crafts acylation. However, the presence of the amino groups, which are activating and can coordinate with the Lewis acid catalyst, necessitates a protection strategy. A plausible synthetic route is outlined below:
Figure 2: A potential synthetic pathway for 2,4'-Diaminobenzophenone.
Conceptual Synthesis Protocol:
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Protection of Amino Groups: The amino groups of a suitable precursor would likely be protected, for example, as acetamides, to prevent side reactions during acylation.
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Friedel-Crafts Acylation: The protected aniline derivative would then be acylated with a protected 2-aminobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Deprotection: The protecting groups on the amino functionalities would then be removed, typically by acid or base hydrolysis, to yield the final 2,4'-Diaminobenzophenone.
Purification: Purification of the final product would likely involve column chromatography followed by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes.
Spectroscopic and Analytical Characterization
Detailed, experimentally verified spectroscopic data for 2,4'-Diaminobenzophenone is not widely published. However, based on its structure, the following characteristic spectral features would be expected:
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¹H NMR: The proton NMR spectrum would be complex due to the unsymmetrical nature of the molecule. It would show distinct signals for the aromatic protons on both rings, with splitting patterns influenced by their positions relative to the amino and carbonyl groups. The protons of the two amino groups would likely appear as broad singlets.
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¹³C NMR: The carbon NMR spectrum would display 13 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon would be expected to have a chemical shift in the range of 190-200 ppm.
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FT-IR: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the region of 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1630-1680 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 212.25. Fragmentation patterns would likely involve cleavage at the carbonyl group.
Applications in Drug Development: A Focus on Farnesyltransferase Inhibition
The benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3]
A particularly promising area of application for diaminobenzophenones is in the development of farnesyltransferase inhibitors (FTIs) . Farnesyltransferase is an enzyme that plays a crucial role in the post-translational modification of several proteins, including the Ras protein, which is often implicated in cancer. By inhibiting this enzyme, the proper functioning of Ras can be disrupted, offering a potential therapeutic strategy.
Research has shown that compounds based on a 2,4-diaminobenzophenone scaffold have been investigated as farnesyltransferase inhibitors with potential applications as antimalarial drugs .[3] These inhibitors have demonstrated activity against the multi-drug resistant Plasmodium falciparum strain.[3] This highlights the potential of 2,4'-Diaminobenzophenone and its derivatives as starting points for the design and synthesis of novel therapeutic agents targeting farnesyltransferase-dependent pathways.
Figure 3: Simplified schematic of Farnesyltransferase (FT) inhibition by a 2,4'-Diaminobenzophenone-based inhibitor (FTI).
Safety and Handling
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Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or with a fume hood.
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First Aid:
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Skin Contact: Wash off immediately with plenty of soap and water.
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Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
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Inhalation: Move to fresh air.
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Ingestion: Do NOT induce vomiting. Seek medical attention.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
It is imperative to consult a comprehensive and specific Safety Data Sheet for this compound before handling.
Conclusion
2,4'-Diaminobenzophenone is a valuable, albeit less common, isomer within the diaminobenzophenone family. Its significance is underscored by the demonstrated potential of the diaminobenzophenone scaffold in medicinal chemistry, particularly as farnesyltransferase inhibitors. While a detailed experimental characterization of this specific isomer is not yet widely disseminated in the public domain, the foundational knowledge of its core properties and the biological activity of related compounds provide a strong impetus for further research and development. This guide serves as a foundational resource to stimulate and support such endeavors.
References
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Khan, I., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(113), 111354-111379. [Link]
